molecular formula C24H27NO4 B557715 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 144701-25-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Cat. No. B557715
M. Wt: 393.5 g/mol
InChI Key: HIJAUEZBPWTKIV-JOCHJYFZSA-N
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid” is an alanine derivative .


Synthesis Analysis

The synthesis of similar compounds has been reported using the Arndt-Eistert protocol starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Scientific Research Applications

Analytical Chemistry Applications

In agricultural and biomedical sciences, the ninhydrin reaction, which involves primary amino groups forming a purple dye with ninhydrin, demonstrates the broad utility of reactions involving amino acids and related compounds. This chemistry is pivotal in the detection, isolation, and analysis of compounds across disciplines such as food, forensic, and environmental sciences (Friedman, 2004).

Biological Activity and Drug Synthesis

Carboxylic acids, including (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, are known for their diverse biological activities. Structural differences in carboxylic acids have been correlated with antioxidant, antimicrobial, and cytotoxic activities. This structural activity relationship is crucial in the synthesis of new drugs and understanding their interactions with biological systems (Godlewska-Żyłkiewicz et al., 2020).

Organic Synthesis and Material Science

The use of olefin metathesis in organic synthesis, including the synthesis of natural products and compounds of biological activity, illustrates the importance of advanced chemical reactions in creating complex molecules. Such methodologies are essential for the development of new materials and active pharmaceutical ingredients (Ivin, 1998).

Bioengineering and Biotechnology

Chiral hydroxyalkanoic acids and polymers, like polyhydroxyalkanoates (PHAs), derived from microbial processes, highlight the intersection of chemical synthesis and biotechnology. These compounds are used as precursors in the synthesis of biodegradable materials, showcasing the application of organic compounds in sustainable material science (Yáñez et al., 2020).

Environmental Science

In the context of environmental science, understanding the bioaccumulation and persistence of chemical compounds, including fluorinated acids, provides insight into the impact of organic pollutants. This research informs the development of safer chemicals and materials with reduced environmental footprints (Conder et al., 2008).

properties

IUPAC Name

(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148502
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

CAS RN

144701-25-7
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
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